Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20FNO2 and a molecular weight of 217.28 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
The synthesis of Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-piperidone hydrochloride hydrate.
Protection: The piperidone is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Fluoromethylation: The protected piperidine is then subjected to fluoromethylation using a fluoromethylating agent like fluoromethyl iodide (CH2FI) in the presence of a base such as potassium carbonate (K2CO3).
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include bases like potassium carbonate, acids like trifluoroacetic acid, and nucleophiles such as amines. Major products formed from these reactions include substituted piperidines and deprotected amines.
Scientific Research Applications
Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the Boc group provides protection during synthetic transformations .
Comparison with Similar Compounds
Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
1-N-Boc-4-hydroxypiperidine: This compound contains a hydroxyl group instead of a fluoromethyl group, leading to different reactivity and applications.
1-N-Boc-4-acetylpiperidine:
1-N-Boc-4-chloromethylpiperidine:
The uniqueness of this compound lies in its fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability, making it valuable in drug design and development.
Properties
IUPAC Name |
tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPONZPZEVAZHJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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